N-Nitroso Desloratadine: A Comprehensive Physicochemical Profile
N-Nitroso Desloratadine: A Comprehensive Physicochemical Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of N-Nitroso desloratadine, a nitrosamine impurity of the antihistamine drug desloratadine. Understanding these properties is critical for the development of analytical methods, risk assessment, and control strategies in pharmaceutical manufacturing.
Core Physicochemical Properties
The known physicochemical characteristics of N-Nitroso desloratadine are summarized in the table below. This data is essential for predicting its behavior in various chemical and biological systems.
| Property | Value | Source |
| Chemical Name | 8-chloro-6,11-dihydro-11-(1-nitroso-4-piperidinylidene)-5H-benzo[1][2]cyclohepta[1,2-b]pyridine | [3][4][5] |
| CAS Number | 1246819-22-6 | [3][4][6] |
| Molecular Formula | C₁₉H₁₈ClN₃O | [3][4][7][8] |
| Molecular Weight | 339.8 g/mol | [3][9] |
| Appearance | Pale Red to Pale Brown Solid | [6] |
| Melting Point | >55°C (with decomposition) | [6] |
| Solubility | Soluble in Ethanol; Slightly soluble in Chloroform and Methanol; Soluble in DMSO.[3][6][10] | |
| UV Maximum (λmax) | 249 nm | [3] |
| Predicted pKa | 4.16 ± 0.20 (most basic) | [6] |
| Computed logP (XLogP3) | 4.9 | [9] |
Formation Pathway
N-Nitroso desloratadine is a nitrosamine drug substance-related impurity (NDSRI) that can form from the reaction of desloratadine with nitrosating agents.[4][11] The secondary amine moiety in the desloratadine structure is susceptible to nitrosation under specific conditions, such as the presence of residual nitrites in excipients or during the manufacturing process.[4]
Experimental Protocols
Detailed experimental protocols for the determination of physicochemical properties are crucial for regulatory submissions and scientific rigor. Below are methodologies adapted for the analysis of N-Nitroso desloratadine.
Determination of Solubility (Shake-Flask Method)
The shake-flask method is a standard approach for determining the equilibrium solubility of a compound.[12]
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Preparation of Saturated Solution: An excess amount of N-Nitroso desloratadine is added to a series of vials containing different solvents of interest (e.g., water, ethanol, methanol, buffers at various pH).
-
Equilibration: The vials are sealed and agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, the samples are allowed to stand, or are centrifuged, to separate the undissolved solid from the solution.
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Quantification: A clear aliquot of the supernatant is carefully removed, diluted as necessary, and the concentration of dissolved N-Nitroso desloratadine is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with Mass Spectrometry (LC-MS).[11]
Determination of Partition Coefficient (logP)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method.[13]
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Phase Preparation: Equal volumes of n-octanol and water (or a relevant buffer, typically at pH 7.4) are pre-saturated with each other by mixing and allowing them to separate.
-
Partitioning: A known amount of N-Nitroso desloratadine is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then added to the other phase in a separatory funnel.
-
Equilibration: The funnel is shaken for a set period to allow for the partitioning of the analyte between the two phases, followed by a period for the phases to separate completely.
-
Quantification: The concentration of N-Nitroso desloratadine in both the aqueous and n-octanol phases is measured using a suitable analytical technique like HPLC-UV or LC-MS/MS.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Analytical Workflow for Quantification
The quantification of N-Nitroso desloratadine in active pharmaceutical ingredients (APIs) and finished drug products is critical for ensuring patient safety.[14] A typical analytical workflow involves sensitive and specific chromatographic techniques.[11][14]
References
- 1. Impurity Analysis for N-Nitroso-Desloratadine by LC-MS/MS Method with HILIC-Based Separation Mode | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. N-Nitroso Desloratadine, Nitrosamine Compounds, Nitrosamine Impurities, Impurity Standards [chemicea.com]
- 5. N-Nitroso Desloratadine | 1246819-22-6 | SynZeal [synzeal.com]
- 6. N-Nitroso Desloratadine | 1246819-22-6 [chemicalbook.com]
- 7. [N-Nitroso Desloratadine Solution (1 mL (1 mg/mL)) (8-chloro-6,11-dihydro-11-(1-nitroso-4-piperidinylidene)-5H-Benzo[5,6]cyclohepta[1,2-b]pyridine)] - CAS [1246819-22-6] [store.usp.org]
- 8. GSRS [precision.fda.gov]
- 9. 8-Chloro-11-(1-nitrosopiperidin-4-ylidene)-6,11-dihydro-5H-benzo(5,6)cyclohepta(1,2-b)pyridine | C19H18ClN3O | CID 71751122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. synchemia.com [synchemia.com]
- 11. N-Nitroso Desloratadine CAS 1246819-22-6|SynZeal [benchchem.com]
- 12. ajptonline.com [ajptonline.com]
- 13. books.rsc.org [books.rsc.org]
- 14. preprints.org [preprints.org]
